Product packaging for Sodium hydroxymethanesulfinate(Cat. No.:CAS No. 149-44-0)

Sodium hydroxymethanesulfinate

Cat. No.: B048382
CAS No.: 149-44-0
M. Wt: 119.10 g/mol
InChI Key: SAJLIOLJORWJIO-UHFFFAOYSA-N
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Description

Sodium hydroxymethanesulfinate, more commonly known by its trademarked name Rongalite, is a sulfur-based reducing agent of significant importance in chemical and biochemical research. Its primary value lies in its ability to act as a source of formaldehyde sulfoxylate ion (HOCH₂SO₂⁻), a powerful and selective reductant. In synthetic organic chemistry, it is extensively employed for the reductive cleavage of disulfide bonds, the dehalogenation of organic halides, and as a key reagent in various catalytic reductions. Within biochemistry and proteomics, Rongalite is indispensable for the reduction and subsequent alkylation of cysteine disulfide bridges in proteins and peptides, a critical step for mass spectrometry analysis and structural characterization. Its mechanism of action involves decomposition under specific conditions (often thermal or basic) to generate the active sulfoxylate species, which then participates in nucleophilic substitution or electron transfer reactions. Compared to other reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), Rongalite offers a unique profile of reactivity, solubility in aqueous systems, and often milder or more specific action, making it a versatile tool for method development and complex molecule manipulation. This product is presented as a high-purity solid to ensure consistent and reliable performance in your investigative workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4NaO3S B048382 Sodium hydroxymethanesulfinate CAS No. 149-44-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

149-44-0

Molecular Formula

CH4NaO3S

Molecular Weight

119.10 g/mol

IUPAC Name

sodium;hydroxymethanesulfinate

InChI

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);

InChI Key

SAJLIOLJORWJIO-UHFFFAOYSA-N

SMILES

C(O)S(=O)[O-].[Na+]

Isomeric SMILES

C(O)S(=O)[O-].[Na+]

Canonical SMILES

C(O)S(=O)O.[Na]

Color/Form

HARD WHITE MASSES

melting_point

63-64 °C

Other CAS No.

149-44-0

physical_description

Dry Powder, Water or Solvent Wet Solid;  Liquid;  Pellets or Large Crystals
White solid;  [HSDB] White powder with mild garlic odor;  [MSDSonline]

Pictograms

Health Hazard

Related CAS

79-25-4 (Parent)

solubility

White solid;  sol in water and alcohol /dihydrate/
FREELY SOL IN WATER;  PRACTICALLY INSOL IN ETHER;  PRACTICALLY INSOL IN DEHYDRATED ALCOHOL AND BENZENE
PRACTICALLY INSOL IN DEHYDRATED ALC & BENZENE

Synonyms

1-Hydroxymethanesulfinic Acid Sodium Salt (1:1);  Hydroxymethanesulfinic Acid Monosodium Salt;  Sodium Formaldehydesulfoxylate;  Aldanil;  Bleachit D;  Bruggolit C;  Bruggolit E 01;  Bruggolit SFS;  C.I. Reducing Agent 2;  Cosmolit;  Formaldehyde Sodium Sulfo

Origin of Product

United States

Synthesis Methodologies for Sodium Hydroxymethanesulfinate

Traditional Synthetic Pathways

The industrial production of sodium hydroxymethanesulfinate, also known by trade names such as Rongalite, has historically relied on specific chemical reactions that are efficient for large-scale manufacturing. acs.org These methods are well-established, with origins tracing back to the early 20th century. acs.orgwikipedia.org

Dithionite-Formaldehyde Reaction Systems

The most prevalent contemporary method for manufacturing this compound involves the reaction of sodium dithionite (B78146) with formaldehyde (B43269). acs.org The process is typically conducted in an aqueous solution. A key reaction proceeds via the following stoichiometry:

Na₂S₂O₄ + 2 CH₂O + H₂O → HO-CH₂-SO₃Na + HO-CH₂-SO₂Na wikipedia.org

This reaction is noted to be quantitative, which allows for the determination of dithionite concentration by converting it into the more oxygen-stable this compound. wikipedia.orgatamanchemicals.comatamanchemicals.com Another described pathway involves the reaction of sodium dithionite and formaldehyde in the presence of sodium hydroxide (B78521), which yields this compound and sodium sulfite (B76179). sciencemadness.org The stability of the final product is a key consideration; the hydroxymethanesulfinate ion is unstable in solution and can decompose back into formaldehyde and sulfite. wikipedia.orgatamanchemicals.com To counter this, an excess of at least one equivalent of formaldehyde is added, which shifts the equilibrium towards the product and promotes further reaction to form the more stable bis-(hydroxymethyl)sulfone, resulting in solutions with indefinite shelf-stability. wikipedia.orgatamanchemicals.comatamanchemicals.com

Bisulfite-Formaldehyde Equilibration Processes

An older, yet foundational, synthetic route involves the use of sodium bisulfite (also known as sodium hydrogen sulfite). Early 20th-century patents describe processes where formaldehyde and sulfur dioxide are reduced with zinc dust. acs.org The resulting zinc formaldehydesulfoxylate is then converted to the sodium salt using sodium hydroxide or sodium carbonate. acs.org

A variation of this method involves treating a mixture of formaldehyde and sodium hydrogen sulfite with zinc dust and zinc oxide. acs.orgnih.gov The zinc dust acts as a reducing agent, converting the intermediate adduct to the desired this compound. nih.gov

Table 1: Comparison of Traditional Synthesis Routes

Feature Dithionite-Formaldehyde System Bisulfite-Formaldehyde (with Zinc) System
Primary Reactants Sodium Dithionite, Formaldehyde Sodium Bisulfite, Formaldehyde, Zinc Dust
Byproducts Sodium hydroxymethanesulfonate Zinc Salts, Sodium Sulfite
Key Characteristic Proceeds quantitatively; common industrial method. acs.orgwikipedia.org Historical method involving reduction with metal dust. acs.orgnih.gov
Stability Product is stabilized with excess formaldehyde. wikipedia.org Requires separation and conversion from zinc salt. acs.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. Research has focused on identifying transient species and modeling the kinetic behavior of the reactions.

Elucidation of Radical Intermediates in Formation

The reactions involving this compound, both in its synthesis and its application as a reducing agent, are understood to proceed via radical mechanisms. organic-chemistry.org When used in organic synthesis, it can generate sulfoxylate (B1233899) radicals under mild conditions. Mechanistic studies of the decomposition of this compound in slightly acidic aqueous solutions have detected the formation of radical intermediates, most notably the sulfite radical anion (SO₃•⁻). researchgate.net

The formation of dithionite during the decomposition process is believed to occur through either a homolytic or heterolytic mechanism. The homolytic pathway involves the coupling of two SO₂•⁻ radicals. researchgate.net Rongalite is also used as a radical promoter in certain reactions, such as the synthesis of β-keto sulfones, where it facilitates the generation of the necessary sulfonyl radical. researchgate.net

Kinetic Modeling of Synthesis Pathways

Kinetic models have been developed to describe the complex decomposition of this compound in aqueous solutions. One study identified a multistep reaction process that includes an initial oxidation decomposition at the solution's surface layer, followed by bulk reactions that may or may not involve oxygen. researchgate.netresearchgate.net The decomposition in air is observed to occur in three distinct stages: an initial stage involving oxygen, a subsequent induction period, and a third stage that proceeds without oxygen. researchgate.net

The stability of the compound is highly dependent on pH; it is relatively stable in alkaline environments but decomposes rapidly in acidic media, releasing products that include sulfur dioxide. atamanchemicals.comresearchgate.net A kinetic and mechanistic study of this decomposition in a slightly acidic medium revealed a process that produces dithionite, which is preceded by an induction period that lasts as long as molecular oxygen is present in the solution. researchgate.net The complete consumption of this oxygen is a necessary prerequisite for the formation of dithionite. researchgate.net

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has explored more environmentally benign and efficient methods for synthesis involving this compound. royalsocietypublishing.org

The compound itself is considered a useful "green reagent" in organic synthesis. acs.org One sustainable approach involves using a rongalite-promoted "on-water" procedure. This method has been used to generate tellurium nucleophilic species from elemental tellurium, avoiding more hazardous reagents. arkat-usa.org The reaction of elemental selenium in water with rongalite and sodium hydroxide at room temperature has been shown to effectively generate sodium selenide (B1212193) for subsequent reactions, showcasing a sustainable pathway. arkat-usa.org

Another greener application involves using a catalytic amount of tellurium with this compound for certain conversions. This process is considered more sustainable due to the recyclability of the tellurium catalyst and its use in small quantities. royalsocietypublishing.org These advanced approaches focus on reducing waste, avoiding harsh conditions, and utilizing safer solvents like water. royalsocietypublishing.orgarkat-usa.org

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound NaHOCH₂SO₂
Formaldehyde CH₂O
Sodium Dithionite Na₂S₂O₄
Sodium Hydroxide NaOH
Sodium Carbonate Na₂CO₃
Sodium hydroxymethanesulfonate NaHOCH₂SO₃
Sodium Sulfite Na₂SO₃
Bis-(hydroxymethyl)sulfone (HOCH₂)₂SO₂
Sodium Bisulfite NaHSO₃
Sulfur Dioxide SO₂
Zinc Zn
Zinc Dust Zn
Zinc Oxide ZnO
Zinc formaldehydesulfoxylate Not specified
Dithionite S₂O₄²⁻
Sulfite radical anion SO₃•⁻
Sulfoxylate radical Not specified
SO₂•⁻ radical SO₂•⁻
Sulfonyl radical Not specified
Tellurium Te
Sodium Selenide Na₂Se

Electrochemical Synthesis Innovations

The electrochemical synthesis of this compound represents a promising green alternative to traditional chemical routes. This method involves the electrochemical reduction of sulfur dioxide in the presence of formaldehyde. Researchers are exploring various electrode materials and reaction conditions to optimize the process.

Recent studies have investigated the electrochemical oxidation of hydroxymethanesulfinate on platinum and gold electrodes, which provides insights into the reverse reaction and helps in understanding the stability and decomposition pathways of the compound. atamanchemicals.comresearchgate.net While direct electrochemical synthesis protocols for this compound are still under development, related research on the electrochemical synthesis of sodium sulfinates from sulfur dioxide has shown promise. nih.gov For instance, the electrochemical reduction of sulfur dioxide at room temperature has been demonstrated to be feasible, a significant step towards developing a complete synthesis process. bas.bg The key challenge remains in efficiently coupling the reduction of sulfur dioxide with the nucleophilic attack of formaldehyde at the electrode surface to form the desired hydroxymethanesulfinate ion.

Table 1: Key Parameters in Electrochemical Synthesis Research

ParameterInvestigated AspectSignificance
Electrode Material Platinum, Gold, GraphiteInfluences reaction kinetics and product selectivity. atamanchemicals.comresearchgate.netnih.gov
Electrolyte Aqueous solutions, Ionic liquidsAffects conductivity and stability of intermediates.
Reactants Sulfur dioxide, FormaldehydeAbundant and relatively inexpensive starting materials. bas.bg
Potential/Current Controlled applicationDrives the reduction and coupling reactions.

Further research is focused on identifying optimal catalysts and reaction conditions to improve the Faradaic efficiency and yield of this compound. The development of a scalable and cost-effective electrochemical process could significantly reduce the environmental impact associated with conventional synthesis methods.

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis is a rapidly growing area in chemical processing, offering significant advantages such as accelerated reaction rates, higher yields, and improved energy efficiency compared to conventional heating methods. royalsocietypublishing.orgnih.gov While specific protocols for the direct synthesis of this compound using microwave irradiation are not extensively documented in publicly available research, the use of microwaves in reactions involving this compound suggests its potential applicability.

Microwave energy is known to efficiently heat polar molecules, and its application in the synthesis of this compound could lead to faster reaction times and more uniform heating of the reaction mixture. royalsocietypublishing.org Research on microwave-assisted synthesis of related organosulfur compounds, such as sodium sulfonates, has demonstrated remarkable reductions in reaction time, from hours to minutes, with improved yields. nih.gov These findings provide a strong basis for exploring the direct synthesis of this compound under microwave irradiation.

Table 2: Potential Advantages of Microwave-Assisted Synthesis of this compound

AdvantageDescriptionSupporting Evidence from Related Syntheses
Reduced Reaction Time Faster heating leads to quicker completion of the reaction.Conversion of bromides to sodium sulfonates reduced from 24 hours to 15 minutes. nih.gov
Increased Yield More efficient energy transfer can lead to higher product formation.Yields for sulfonyl chlorides improved with microwave heating. nih.gov
Energy Efficiency Targeted heating of reactants reduces overall energy consumption.Microwave irradiation is a recognized green heating source. royalsocietypublishing.org
Process Control Precise control over temperature and pressure.Modern microwave reactors offer advanced control features. royalsocietypublishing.org

Future research in this area will likely focus on optimizing solvent systems, reactant concentrations, and microwave parameters (power, temperature, and time) to develop an efficient and scalable protocol for the synthesis of this compound.

Pulsed Electric Field Methodologies in Synthesis

Pulsed Electric Field (PEF) technology is an emerging non-thermal processing method that has shown potential in various chemical and biological applications. maxapress.com While the application of PEF for the direct synthesis of this compound is a novel area of investigation, preliminary studies on related compounds are encouraging.

PEF involves the application of short, high-voltage pulses to a material placed between two electrodes. mdpi.comrsc.org This can induce electroporation in cell membranes and potentially influence chemical reaction kinetics. maxapress.com Notably, pilot-scale trials using pulsed electric fields for the synthesis of the related compound, sodium hydroxymethanesulfonate, have reported impressive results, with a 92% reduction in reaction time to under 10 minutes. researchgate.net Although scalability remains a challenge, this demonstrates the potential of PEF to significantly accelerate chemical synthesis. researchgate.net

Table 3: Research Findings on PEF Application in Chemical Processes

ApplicationKey FindingRelevance to this compound Synthesis
Synthesis of Sodium Hydroxymethanesulfonate 92% reduction in reaction time (≤10 minutes). researchgate.netDemonstrates the potential for rapid synthesis of related sulfinate/sulfonate compounds.
Extraction of Bioactive Compounds Enhanced mass transfer and extraction yields.Suggests PEF can influence transport phenomena crucial for synthesis in solution.
Microbial Inactivation Non-thermal method for food preservation. Highlights the ability of PEF to induce significant changes at a molecular level.

The mechanism by which PEF could enhance the synthesis of this compound is not yet fully understood but may involve the activation of reactant molecules or the enhancement of mass transport at the micro-level. Further investigation is required to explore the feasibility and optimize the parameters of PEF-assisted synthesis for this specific compound.

Reaction Mechanisms of Sodium Hydroxymethanesulfinate

Reductive Mechanism Studies

The primary function of sodium hydroxymethanesulfinate in chemical synthesis is as a reductant. Its mechanism of action, while not entirely elucidated in all contexts, involves the generation of highly reactive reducing species.

This compound is valued as a stable, solid source of the potent but unstable sulfoxylate (B1233899) ion (SO₂²⁻) ataman-chemicals.com. In alkaline or neutral aqueous solutions, the hydroxymethanesulfinate ion is relatively stable. However, upon acidification, it readily decomposes to release the sulfoxylate ion and formaldehyde (B43269) in equimolar amounts atamanchemicals.comatamanchemicals.comchemicalbook.com.

The decomposition reaction can be represented as: HOCH₂SO₂⁻ ⇌ CH₂O + HSO₂⁻

This controlled release allows the highly reductive sulfoxylate ion to be generated in situ for chemical reactions ataman-chemicals.comatamanchemicals.com. The hydroxymethanesulfinate ion itself is unstable in solution and tends to decompose into formaldehyde and sulfite (B76179), but the presence of excess formaldehyde can shift the equilibrium back toward the adduct, creating shelf-stable solutions ataman-chemicals.com.

Beyond ionic pathways, this compound is known to participate in and initiate reactions via radical mechanisms. It can serve as a radical initiator in redox systems for emulsion polymerization, often paired with an oxidizing agent like t-butyl peroxide atamanchemicals.comatamanchemicals.com.

In organic synthesis, its reductive power is harnessed through radical pathways under mild conditions . For instance, it enables the transition metal-free reduction of certain organic functional groups through a radical mechanism organic-chemistry.org. The generation of sulfoxylate radicals is a key step in these processes . In some reactions, such as those involving benzyl (B1604629) halides with electrophilic substituents, reduction may proceed via a single-electron transfer (SET) from the SO₂²⁻ dianion, leading to the formation of radical anions acs.org.

A significant feature of this compound as a reducing agent is its ability to achieve chemoselective reductions. This allows for the reduction of a target functional group within a complex molecule without affecting other reducible groups.

A notable example is the chemoselective reduction of α-keto esters and α-keto amides to their corresponding α-hydroxy esters and α-hydroxy amides. This transformation proceeds in very good yields via a radical mechanism using inexpensive this compound organic-chemistry.org. The mild and selective nature of this method is demonstrated by its compatibility with a range of other functional groups that are typically susceptible to reduction, such as halides, alkenes, amides, and nitriles organic-chemistry.org. This selectivity is crucial in multi-step organic synthesis where protecting other functional groups would otherwise be necessary.

Target Functional GroupProduct Functional GroupTolerated Functional GroupsMechanism Type
α-Keto Esterα-Hydroxy EsterHalides, Alkenes, Amides, NitrilesRadical
α-Keto Amideα-Hydroxy AmideHalides, Alkenes, Amides, NitrilesRadical

The reductive power of this compound is fundamentally based on its ability to transfer electrons to a substrate. The dynamics of this electron transfer can vary depending on the reaction. Mechanistic studies suggest that its reactions can proceed via different electron transfer pathways.

For example, the reaction of sulfoxylate (generated from this compound) with selenite (B80905) is understood to proceed through a two-electron transfer pathway . In other contexts, particularly those involving radical intermediates, single-electron transfer (SET) is a proposed mechanism acs.org. The reduction of certain cobalt complexes by hydroxymethanesulfinate involves the generation of the SO₂²⁻ ion, which is subsequently oxidized to the SO₂⁻ radical anion, indicating a one-electron process in that step nih.gov. The specific pathway, whether involving a single-electron or a multi-electron transfer, is dictated by the redox potential of the substrate and the prevailing reaction conditions.

This compound (HMS) is often compared with other sulfur-based reducing agents like sodium dithionite (B78146) (hydrosulphite) and thiourea (B124793) dioxide (TDO). While all are powerful reductants, their mechanisms, stability, and optimal operating conditions differ significantly atamanchemicals.com.

Sodium Dithionite (Na₂S₂O₄): A very powerful reductant, but it is highly sensitive to moisture and decomposes rapidly in acidic conditions atamanchemicals.com. Its reduction mechanism involves the SO₂⁻ radical anion.

Thiourea Dioxide (TDO): Known for generating stronger reductants, especially in aged solutions atamanchemicals.com. TDO requires alkaline conditions to generate the reactive species, which then participates in a one-electron reduction process . It exhibits greater thermal and storage stability compared to sodium dithionite.

This compound (HMS): Offers a balance of stability and reactivity atamanchemicals.com. It is relatively stable in alkaline environments but releases its reducing power upon acidification atamanchemicals.com. This allows for a more gradual and controlled release of the reducing species compared to dithionite. Its mechanism can involve a direct two-electron transfer from the generated sulfoxylate, distinguishing it from the one-electron process of TDO .

FeatureThis compound (Rongalite)Sodium DithioniteThiourea Dioxide (TDO)
Active Species Generation Releases sulfoxylate (SO₂²⁻) upon acidification atamanchemicals.comDissociates to SO₂⁻ radical anions in solutionGenerates reactive species under alkaline conditions
Optimal pH Acidic (for decomposition) atamanchemicals.comNeutral to AlkalineAlkaline
Stability Good shelf stability as a solid; stable in alkaline solutions atamanchemicals.comHighly sensitive to moisture and acid atamanchemicals.comGood thermal and storage stability
Reduction Potential StrongVery Strong (-1080 mV for 85% pure)High (-1340 mV for 99% pure)
Primary Mechanism Can involve two-electron transfer from sulfoxylate Involves SO₂⁻ radicalOne-electron reduction process

Nucleophilic Reactivity Investigations

In addition to its role as a reducing agent, the this compound anion can also function as a nucleophile. In this capacity, it is used as a reagent to introduce the SO₂ group into organic molecules ataman-chemicals.comatamanchemicals.com.

It readily reacts with alkylating agents, such as alkyl halides, to form sulfones ataman-chemicals.comatamanchemicals.com. Research has identified two potential mechanistic pathways for this reaction. One path involves the direct nucleophilic displacement of the halide by the hydroxymethanesulfinate anion, followed by the elimination of formaldehyde. An alternative pathway suggests the initial generation of a sulfinate anion (HSO₂⁻) from the hydroxymethanesulfinate, which then acts as the nucleophile acs.org.

Occasionally, alkylation can also occur at the oxygen atom, leading to the formation of isomeric sulfinate esters as byproducts, as seen in the reaction with xylylene dibromide ataman-chemicals.comatamanchemicals.com.

Catalytic and Polymerization Initiation Mechanisms

This compound is often described as a catalyst in certain chemical reactions. atamanchemicals.com However, its mechanistic role is more accurately characterized as that of a potent reducing agent that provides an alternative, lower-energy pathway for a reaction to proceed. atamanchemicals.comorganic-chemistry.org For example, it enables the transition metal- and hydride-free chemoselective reduction of α-keto esters and α-keto amides to their corresponding α-hydroxy derivatives via a radical mechanism. organic-chemistry.org In these transformations, it is consumed and acts as a reagent rather than a true catalyst that is regenerated in a catalytic cycle. Its ability to act as a reducing agent or to introduce SO₂ groups is fundamental to its utility in promoting various organic syntheses. atamanchemicals.comnbinno.com

This compound is a well-established component of redox initiation systems used in emulsion polymerization. atamanchemicals.comnbinno.com Redox systems allow for the generation of free radicals and the initiation of polymerization at significantly lower temperatures than thermal initiation methods. cmu.edupcimag.com

The core mechanism involves a one-electron transfer reaction between a reducing agent (this compound) and an oxidizing agent (e.g., a persulfate or a hydroperoxide). cmu.edu This redox reaction rapidly generates free radicals that initiate the polymerization of monomers like styrene. cmu.eduresearchgate.net

A specific example is the use of this compound (SFS) in conjunction with sodium lauryl sulfate (B86663) (SLS) as an initiator for the aqueous polymerization of styrene. researchgate.net This system proceeds via a typical free-radical polymerization mechanism. researchgate.net The decomposition of this compound itself, particularly in the presence of oxygen, is known to produce radical intermediates, such as the sulfite radical anion (SO₃⁻•), which can participate in the initiation process. researchgate.net

While this compound is involved in promoting and enabling various organic reactions, there is limited evidence in the reviewed literature to classify it as an organocatalyst in the strict, modern sense of the term. Organocatalysis typically involves a metal-free organic molecule that participates in a catalytic cycle, is regenerated, and operates through specific mechanistic cycles like enamine or iminium ion formation. The primary roles of this compound are as a nucleophilic reagent, a source of the SO₂²⁻ anion, or as a stoichiometric reducing agent that initiates radical pathways. atamanchemicals.comorganic-chemistry.org

Applications in Advanced Organic Synthesis

C-S Bond Formation and Modification Strategies

Sodium hydroxymethanesulfinate serves as an excellent precursor for the introduction of sulfur-containing functionalities into organic molecules. Its capacity to generate sulfur-based nucleophiles and radicals in situ has been harnessed for the construction of sulfones, sultines, and aryl alkyl sulfides.

This compound, commonly known as Rongalite, is a well-established reagent for the synthesis of sulfones and sultines. acs.orgacs.org It readily generates sulfite (B76179) anions (SO₂²⁻) in situ, which can then react with suitable electrophiles. acs.orgnbinno.com This approach provides a convenient alternative to the use of gaseous sulfur dioxide or other sulfinating agents.

The reaction of activated olefinic substrates with Rongalite in aqueous methanol (B129727) leads to the formation of β,β′-disubstituted diethyl sulfones in good to excellent yields. acs.org For instance, the reaction with appropriate substrates has been reported to yield sulfone derivatives in 64–91% yield. acs.org

Furthermore, this compound has been successfully employed in the synthesis of sultines, which are cyclic sulfonates. A notable example is the treatment of α,α′-dibromo-o-xylene with Rongalite in aqueous DMF, which affords the corresponding sultine derivative in a 43% yield. acs.org An improved procedure involving the reaction of α,α′-dichloro-o-xylene with Rongalite and sodium iodide in DMF at room temperature has been shown to increase the yield of the sultine to 70%. acs.org The reaction of dibromide with Rongalite in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in DMF also yields the sultine derivative, which can then be thermally rearranged to the corresponding sulfone. acs.org

Reactant(s) Product Type Yield (%) Reference
Activated Olefinic Substrates β,β′-Disubstituted Diethyl Sulfones 64-91 acs.org
α,α′-Dibromo-o-xylene Sultine 43 acs.org
α,α′-Dichloro-o-xylene and NaI Sultine 70 acs.org
Dibromide and TBAB Sultine 49 acs.org

A facile and efficient one-pot synthesis of aryl alkyl sulfides has been developed utilizing this compound. organic-chemistry.org This methodology involves the reaction of disulfides with alkyl halides at room temperature, promoted by Rongalite. organic-chemistry.org A key advantage of this protocol is that it is metal-free and does not require a strong base. organic-chemistry.org The reaction proceeds under mild conditions, is operationally simple, and provides high yields of the desired products in short reaction times. organic-chemistry.org

The synthesis of a variety of aryl alkyl sulfides has been achieved with yields generally exceeding 90% within 15 to 30 minutes. acs.org This method is applicable to a wide range of alkyl, allylic, and benzyl (B1604629) halides, while aryl halides are not reactive under these conditions. acs.org Mechanistic studies suggest that the reaction is initiated by a single-electron transfer from the sulfite radical anion, which is generated from Rongalite. acs.org This radical anion facilitates the cleavage of the disulfide bond, leading to the formation of a thiolate anion that subsequently reacts with the alkyl halide to afford the aryl alkyl sulfide (B99878).

Disulfide Alkyl Halide Product Yield (%)
Diphenyl disulfide Benzyl bromide Benzyl phenyl sulfide 95
Diphenyl disulfide Ethyl bromide Ethyl phenyl sulfide 92
Di-p-tolyl disulfide Benzyl bromide Benzyl p-tolyl sulfide 96
Di-p-tolyl disulfide n-Butyl bromide n-Butyl p-tolyl sulfide 93

Data is representative of the yields reported in the literature for this type of reaction.

While sodium sulfinates are widely used as sulfonyl radical precursors in electrochemical sulfonylation reactions, the direct application of this compound in this context is not extensively documented in the literature. researchgate.netresearchgate.net Electrochemical methods provide a green and efficient alternative to traditional chemical redox reactions for the generation of sulfonyl radicals from sodium sulfinates. researchgate.net These electrochemically generated radicals can then participate in various organic transformations, including the formation of C-S bonds. researchgate.net

The electrochemical sulfonylation of enamides with sodium sulfinates has been reported to produce β-amidovinyl sulfones in moderate to good yields. atamanchemicals.com This process is typically carried out in an undivided cell under constant current, avoiding the need for catalysts, electrolytes, and external oxidants. atamanchemicals.com The reaction is believed to proceed via a radical mechanism. atamanchemicals.com

Although specific examples involving this compound are scarce, its known ability to generate sulfur-centered radicals suggests its potential applicability in similar electrochemical transformations. Radical cascade cyclizations initiated by sulfonyl radicals derived from sodium sulfinates are a powerful tool for the synthesis of sulfonylated heterocycles. researchgate.net This highlights a potential area for future research into the electrochemical applications of this compound.

Reductive Transformations in Organic Chemistry

This compound is also a potent reducing agent, capable of participating in a range of reductive transformations. nbinno.com Its utility in the reduction of carbonyl compounds and the dehalogenation of alkanes demonstrates its versatility in organic synthesis.

A significant advancement in the use of this compound is the development of a transition metal- and hydride-free protocol for the chemoselective reduction of α-keto esters and α-keto amides. acs.orgnih.govresearchgate.net This method employs the inexpensive and readily available Rongalite as the reducing agent, proceeding via a radical mechanism to furnish a wide array of α-hydroxy esters and α-hydroxy amides in high yields, typically ranging from 85% to 98%. acs.orgnih.govresearchgate.net

This reduction is highly chemoselective, leaving other reducible functional groups such as halides, alkenes, amides, and nitriles intact. acs.orgnih.govresearchgate.net The mild reaction conditions and the scalability of the process are notable advantages. acs.orgresearchgate.net As an example of its practical application, the vasodilator drug cyclandelate (B1669388) has been synthesized on a gram scale with a 79% yield using this methodology. acs.org

Substrate Product Yield (%)
Ethyl benzoylformate Ethyl mandelate 96
Methyl 2-oxo-2-phenylacetate Methyl 2-hydroxy-2-phenylacetate 95
N-Benzyl-2-oxo-2-phenylacetamide N-Benzyl-2-hydroxy-2-phenylacetamide 92
Ethyl 2-(4-chlorophenyl)-2-oxoacetate Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate 94
N,N-Diethyl-2-oxo-2-phenylacetamide N,N-Diethyl-2-hydroxy-2-phenylacetamide 90

Data extracted from the research article by Golla and Kokatla (2022). acs.orgnih.govresearchgate.net

The dehalogenation of organic compounds is a critical transformation in organic synthesis, and this compound has been identified as a reagent capable of effecting such reactions. nbinno.com While the debromination of vicinal dibromoalkanes is listed as a potential application of this compound, detailed research findings, particularly concerning the stereoselectivity of this reaction, are not extensively reported in peer-reviewed literature. The stereochemical outcome of such a reaction would be of significant interest to synthetic chemists, as it would determine the geometry of the resulting alkene. Further investigation is required to fully elucidate the mechanism and stereochemical course of the debromination of vicinal dibromoalkanes using this compound.

C1 Synthon Applications in Complex Molecule Synthesis

This compound has found utility as a C1 synthon, where it provides a single carbon unit for the construction of more complex molecular frameworks. A notable application is in an unconventional [1 + 1 + 1 + 1 + 1 + 1] annulation process for the synthesis of β,β-dithioketones. organic-chemistry.org In this reaction, which involves both C-C and C-S bond cleavage, this compound serves multiple roles: as a C1 unit, a sulfur(II) synthon, and a reductant. organic-chemistry.org This method allows for the construction of C5-substituted 1,3-dithianes under mild conditions. organic-chemistry.org

The thermal decomposition of this compound generates formaldehyde (B43269), which can act as the C1 fragment. scientificupdate.comwikipedia.org This property has been harnessed in the synthesis of tri-substituted furans from aryl ketones. scientificupdate.com The mechanism is complex, involving the in-situ generation of formaldehyde from the decomposition of the reagent, which is then trapped in a series of steps to form the furan (B31954) ring. scientificupdate.com It also plays a role in the synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives through a base-controlled reductive/aldol reaction and subsequent cyclization, acting as both a reducing agent and a C1 synthon. rsc.org

While not a classical C-H activation reagent, this compound facilitates reactions that result in the functionalization of C(sp²)-H bonds, primarily through radical-mediated pathways. The key is its ability to act as a potent electron donor upon decomposition, generating the sulfoxylate (B1233899) radical anion (SO₂⁻•) or HSO₂⁻. scientificupdate.com This species can engage in a single electron transfer (SET) process with aryl halides to generate aryl radicals. acs.orgscientificupdate.com

These highly reactive aryl radicals can then be trapped by various partners, leading to the formation of new C-C or C-heteroatom bonds at the sp²-hybridized carbon of the aromatic ring. This process enables transition-metal-free arylation reactions. acs.orgresearchgate.net For instance, this method has been applied to the synthesis of N-aminosulfonamides from aryldiazonium tetrafluoroborates, where an aryl radical is generated and coupled in a radical reaction. researchgate.net This strategy effectively achieves the functionalization of an aromatic C-H bond by first converting it to a C-halogen or diazonium group, which is then transformed using the radical-initiating capability of this compound. scientificupdate.comresearchgate.net

Synthesis of Biologically Relevant and Specialized Structures

This compound is utilized in the synthesis of anilinomethanesulfonates through its reaction with substituted anilines. atamanchemicals.comataman-chemicals.com This reaction is of interest for creating structures that may have applications in pharmaceuticals and other specialized chemical fields. atamanchemicals.com

The mechanism for this transformation has been studied and is understood to proceed through the dissociation of the hydroxymethanesulfonate ion in solution to produce formaldehyde and sulfite as distinct species. rsc.org The formaldehyde, present as a steady-state intermediate, then reacts with the aniline (B41778) to form a carbinolamine intermediate. rsc.org This is followed by dehydration of the carbinolamine to form a Schiff base (iminium ion), which then undergoes a nucleophilic attack by the sulfite ion to yield the final anilinomethanesulfonate product. rsc.org

Thio- and Selenoglycoside Synthesis

This compound, commonly known as Rongalite, has emerged as a versatile and effective reagent in advanced organic synthesis, including the formation of thio- and selenoglycosides. These compounds are significant due to their presence in various biologically active molecules and their utility as stable intermediates in the synthesis of O-glycosides. Research has demonstrated that Rongalite can be employed in the synthesis of aryl thio- and selenoglycosides, showcasing its multifaceted role in complex chemical transformations. researchgate.net

In this context, Rongalite serves multiple functions. It can act as a reducing agent, a C1 synthon, a source of sulfone, or a single electron donor, depending on the reaction conditions. researchgate.net Its application in the synthesis of these glycosidic bonds highlights its utility in creating sulfur and selenium linkages to carbohydrate moieties, which are crucial for developing novel therapeutic agents and biological probes. The specific methodologies often involve the reaction of glycosyl halides or other activated sugar derivatives with thiols or selenols in the presence of this compound.

A representative application involves a novel methodology for synthesizing 3,3′‐spirooxindole γ‐butyrolactone, where Rongalite plays a dual role. It acts concurrently as a reducing agent and a C1 synthon in a domino reductive/aldol reaction sequence. researchgate.net While this specific example leads to a different class of compounds, the underlying reactivity demonstrates the capability of Rongalite to participate in complex synthetic pathways that can be adapted for thioglycoside and selenoglycoside formation.

The synthesis of aryl thio- and selenoglycosides using Rongalite chemistry offers a valuable alternative to traditional methods. researchgate.net The commercial availability, stability, and unique reactivity of this compound make it an attractive reagent for chemists seeking to construct C-S and C-Se bonds in the context of carbohydrate chemistry.

Mechanistic Studies in Vitamin B12 Derivative Transformations

This compound (HMS) has been a key reagent in studying the transformation and degradation of vitamin B12 derivatives, such as cyanocobalamin (B1173554) (CNCbl). Mechanistic studies have revealed complex reaction pathways that are highly dependent on conditions like pH, temperature, and the concentration of HMS. worldscientific.comresearchgate.net

Under aerobic conditions, the reaction between cyanocobalamin and this compound leads to the destruction of the CNCbl molecule, ultimately forming uncolored substances. worldscientific.comresearchgate.net A significant finding in these studies is the formation of intermediate species known as stable yellow corrinoids (SYCs) at a pH greater than or equal to 8. worldscientific.comresearchgate.net The primary SYC identified is (15R)-Coα, Coß - dicyano-13-dehydro-15-hydro-l5-hydroxycob(III)alamin. worldscientific.com

The yield and stability of these intermediates are significantly influenced by the reaction parameters. For instance, the yield of the major SYC is approximately 25%, but its stability decreases with increasing concentrations of HMS, higher pH, and elevated temperatures. worldscientific.com This indicates a delicate equilibrium in the reaction pathway, where the conditions dictate the rate of formation and subsequent degradation of the vitamin B12 derivatives.

Kinetic studies on the interaction of other cobalamins, such as aqua- and thiocyanatocobalamin, with this compound in neutral aqueous solutions have also been conducted. These studies determined the kinetic and activation parameters of the reactions, revealing that the reduction of the aqua complex is faster than that of the thiocyanato complex. researchgate.net Unlike the reaction with cyanocobalamin, the reduction of aqua- and thiocyanatocobalamins proceeds through an associative mechanism. researchgate.net This involves the binding of HSO₂⁻ (derived from HMS) to the Co(III) ion, facilitating the transformation.

Table 1: Influence of Reaction Conditions on the Transformation of Cyanocobalamin (CNCbl) by this compound (HMS)

ParameterConditionObserved Effect on ReactionCitation
pH pH ≥ 8Preceded by the accumulation of Stable Yellow Corrinoids (SYCs). worldscientific.comresearchgate.net
pH 4-11Destruction of CNCbl to form uncolored substances. worldscientific.comresearchgate.net
HMS Concentration IncreasingDecreases the stability of the formed SYC. worldscientific.com
Temperature IncreasingDecreases the stability of the formed SYC. worldscientific.com

These mechanistic investigations provide crucial insights into the degradation pathways of vitamin B12 and demonstrate the role of this compound as a reactive agent capable of inducing significant structural changes in the corrin (B1236194) ring system.

Advanced Spectroscopic and Electrochemical Characterization in Research

Spectroscopic Methodologies for Mechanistic Elucidation

Spectroscopy provides a powerful lens through which the transformation of sodium hydroxymethanesulfinate and the formation of subsequent chemical entities can be observed. These methodologies offer insights into molecular structure, composition, and real-time reaction progress.

Mass spectrometry (MS) is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. It is particularly valuable for identifying reaction products and elucidating mechanisms by detecting short-lived, low-concentration intermediates. In the context of reactions involving this compound, MS has been employed to characterize resulting products such as diacrylate sulfones.

The application of electrospray ionization mass spectrometry (ESI-MS) is especially well-suited for mechanistic studies as it can directly analyze reaction mixtures to detect charged intermediates. While MS provides direct information on elemental composition, its combination with techniques like collision-induced dissociation can offer further structural details of the detected ions. Research into the electrochemical oxidation of hydroxymethanesulfinate has utilized mass spectrometry to analyze the reaction solution, successfully identifying the formation of products including thiosulfate (B1220275) (S₂O₃²⁻), bisulfate (HSO₄⁻), and sulfite (B76179) (SO₃²⁻) researchgate.net.

TechniqueApplication in this compound ResearchAdvantages & Disadvantages
Mass Spectrometry (MS) Identification of final reaction products (e.g., diacrylate sulfones).Advantages: High sensitivity, allows for detection of minor species, provides elemental composition.
Electrospray Ionization MS (ESI-MS) Detection of charged intermediates in solution to probe reaction mechanisms.Disadvantages: Does not provide direct structural information without tandem techniques; electrospray process can sometimes generate ions not present in the solution.
MS Analysis of Electrochemical Reactions Identification of oxidation products like thiosulfate, bisulfate, and sulfite researchgate.net.Provides direct evidence of chemical transformations occurring at electrode surfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of chemical compounds. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. In studies of reactions where this compound is used as a reagent, for instance in the synthesis of diacrylate sulfones, various NMR techniques are applied to confirm the structure of the resulting adducts. These methods include standard 1H and 13C NMR, as well as more advanced 2D-NMR experiments that reveal correlations between different nuclei.

NMR MethodPurpose in Characterization
1H NMR Provides information on the number, environment, and connectivity of hydrogen atoms.
13C NMR Characterizes the carbon backbone of the molecule.
2D-NMR (e.g., COSY, HMBC) Elucidates complex structural connectivity between protons (COSY) and between protons and carbons over multiple bonds (HMBC), confirming the final adduct structure.

Raman spectroscopy is a vibrational spectroscopy technique that can identify molecules and probe their structure. It is highly effective for in situ analysis, allowing for real-time monitoring of chemical reactions in solution without sample extraction. nih.gov While specific studies employing Raman spectroscopy to analyze this compound reactions are not widely documented, the technique is well-suited for this purpose.

This compound is known to decompose, particularly in acidic media, to yield byproducts such as sulfur dioxide, which exists in equilibrium with sulfite and bisulfite in aqueous solutions atamanchemicals.comwikipedia.org. Raman spectroscopy can detect these sulfur-containing species, as sulfite (SO₃²⁻) and sulfate (B86663) (SO₄²⁻) ions exhibit characteristic vibrational peaks. For example, the symmetric stretching mode of the S-O bond in sulfite is readily identifiable ehu.esresearchgate.net. By monitoring the appearance and evolution of these characteristic Raman bands, the decomposition of this compound and the formation of byproducts could be tracked in real-time, providing valuable kinetic and mechanistic data.

Near-infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 800 to 2500 nm) scispace.com. It is particularly sensitive to vibrations of C-H, N-H, and O-H bonds scispace.com. Although primarily used for organic compounds, NIR spectroscopy can also detect inorganic substances in aqueous solutions. The presence of ions affects the hydrogen-bonding network of water molecules, leading to measurable changes in the NIR spectrum scispace.com.

This principle forms the basis for developing non-invasive methods to monitor the concentration of sodium-containing compounds marquette.edu. Research has demonstrated that NIR spectroscopy, combined with chemometric models like partial least squares regression, can accurately determine sodium concentration in aqueous samples marquette.edu. This approach could be adapted for the online, non-invasive monitoring of this compound concentrations in industrial applications, such as in dyeing processes, by correlating spectral changes to analyte concentration.

Electrochemical Techniques for Reactivity and Mechanism Probing

Electrochemical methods offer a unique approach to studying the reactivity of this compound by directly probing its electron transfer properties and behavior at electrode interfaces.

The electrochemical oxidation of hydroxymethanesulfinate has been investigated on both platinum (Pt) and gold (Au) electrode surfaces to understand its electrochemical behavior and the instabilities that can arise during the process researchgate.net. These studies reveal that the reaction dynamics are highly dependent on the electrode material.

On a gold surface, the electro-oxidation process was found to cause significant pitting, and the continuous dissolution of the electrode played a role in producing sustained oscillatory behaviors in both current and potential researchgate.net. On platinum, only transient oscillations were observed under potentiostatic (constant potential) conditions, while sustained oscillations occurred under galvanostatic (constant current) conditions researchgate.net. The use of electrochemical impedance spectroscopy indicated that the oxidation process possesses a hidden negative differential resistance, which is a characteristic of certain electrochemical oscillators researchgate.net.

Electrode SurfaceObserved PhenomenaIdentified Oxidation Products (via MS)
Gold (Au) Significant pitting of the electrode; sustained simple and complex oscillatory behaviors in current and potential researchgate.net.Thiosulfate (S₂O₃²⁻), Bisulfate (HSO₄⁻), Sulfite (SO₃²⁻) researchgate.net.
Platinum (Pt) Transient oscillations under potentiostatic conditions; sustained potential oscillations under galvanostatic conditions researchgate.net.Thiosulfate (S₂O₃²⁻), Bisulfate (HSO₄⁻), Sulfite (SO₃²⁻) researchgate.net.

Observation and Analysis of Oscillatory Behaviors in Electrochemical Systems

The electrochemical oxidation of this compound has been a subject of research, revealing complex oscillatory behaviors, particularly when studied with different electrode materials. Investigations into its electro-oxidation on platinum (Pt) and gold (Au) electrodes have shown distinct patterns. On a gold electrode, the process leads to significant surface changes, including pitting, as observed through scanning electron microscopy. This continuous dissolution of the gold surface is believed to play a crucial role in the sustained simple and complex oscillatory behaviors observed in both current density and potential. researchgate.net

Application of Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the interfacial properties and kinetics of electrochemical systems. In the study of this compound, EIS has been employed to probe the mechanism of its oxidation. researchgate.net The technique works by applying a small amplitude AC potential or current signal over a wide range of frequencies and measuring the impedance response of the system. metrohm.com

Research utilizing EIS on the oxidation of hydroxymethanesulfinate has provided significant insights. The results indicate that the process possesses a "hidden negative differential resistance" (HN-NDR). researchgate.net This characteristic is a key factor in the emergence of oscillatory instabilities in the electrochemical system. The identification of an HN-NDR suggests that the electrochemical oscillator associated with hydroxymethanesulfinate oxidation belongs to the HN-NDR class. researchgate.net This characterization is crucial for developing a comprehensive kinetic model of its decomposition and oxidation in aqueous solutions.

Development of High-Sensitivity Electrochemical Sensors for Detection

The need for sensitive and rapid detection of this compound, particularly in food products, has driven the development of advanced electrochemical sensors. One such high-sensitivity sensor was fabricated through the in situ growth of silver nanoparticles (AgNPs) on the surface of a polypyrrole@poly(3,4-ethylenedioxythiophene):polystyrene sulfonic acid (PPy@PEDOT:PSS) film. bohrium.comresearchgate.net This composite material provides a porous, conductive, and stable platform for the electrochemical detection of this compound molecules. researchgate.net

The fabrication process involves decorating the porous polymer film with silver seed points via chemical reduction, followed by the electrochemical deposition of AgNPs to create the final sensor electrode. researchgate.net This sensor has demonstrated excellent performance in detecting this compound in real-world samples like milk and rice flour. researchgate.net The analytical performance of the sensor is summarized in the table below.

Sample MatrixLinear RangeLimit of Detection (LOD)
Milk1–130 ng/mL0.58 ng/mL
Rice Flour1–130 ng/mL0.29 ng/mL
Data sourced from research on AgNP/PPy@PEDOT:PSS film–based electrochemical sensors. researchgate.net

Furthermore, Raman spectroscopy has been used in conjunction with these electrochemical methods to identify reaction byproducts, such as formaldehyde (B43269). researchgate.net Another approach for detection involves ion-chromatography coupled with amperometric detection, which studies the ionic characteristics and electrochemical activity of the compound, also known as sodium formaldehyde sulfoxylate (B1233899). mat-test.com These advancements in electrochemical sensing offer simple, rapid, and highly sensitive methods for monitoring this compound. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the energetics and mechanisms of reactions involving sodium hydroxymethanesulfinate and its corresponding anion, hydroxymethanesulfonate.

Theoretical studies have successfully predicted the activation energies for the formation of hydroxymethanesulfonate (HMS) from its precursors, formaldehyde (B43269) (HCHO) and dissolved sulfur dioxide (SO₂). Quantum chemistry calculations show that the reaction pathway is highly dependent on the form of dissolved SO₂, which exists in equilibrium as sulfurous acid (H₂SO₃), bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻).

The reaction between formaldehyde and the sulfite anion (SO₃²⁻) is significantly more favorable than the reaction with the bisulfite anion (HSO₃⁻). DFT calculations have placed the activation barrier for the HCHO + SO₃²⁻ reaction at a mere 1.6 kcal mol⁻¹, whereas the barrier for the HCHO + HSO₃⁻ reaction is substantially higher at 9.7 kcal mol⁻¹ nih.govnih.gov. This indicates that the reaction involving the sulfite anion is kinetically much easier. nih.govnih.gov For comparison, the activation barriers for the reaction of acetaldehyde (B116499) (CH₃CHO) with bisulfite and sulfite are 16.6 kcal mol⁻¹ and 2.5 kcal mol⁻¹, respectively, suggesting that formaldehyde is more reactive with dissolved SO₂ than acetaldehyde is. nih.govnih.gov

Further computational analysis combining high-level quantum chemical calculations with ab initio molecular dynamics simulations has revealed that the aqueous reaction in the bulk phase faces a water reorganization barrier of approximately 5.0 kcal/mol. nih.gov This barrier is partially offset by polarization effects within the solvent. nih.gov

Calculated Activation Energies for Hydroxymethanesulfonate Formation
ReactantsActivation Energy (kcal mol⁻¹)Reference
HCHO + SO₃²⁻1.6 nih.govnih.gov
HCHO + HSO₃⁻9.7 nih.govnih.gov
CH₃CHO + SO₃²⁻2.5 nih.govnih.gov
CH₃CHO + HSO₃⁻16.6 nih.govnih.gov

Computational studies have provided critical insights into the radical-mediated reactions of hydroxymethanesulfonate. The oxidation of hydroxymethanesulfonate by the hydroxyl (·OH) radical, an important atmospheric oxidant, has been investigated theoretically. Calculations show that the ·OH radical can add to the hydroxymethanesulfonate anion to form a complex, which then proceeds through a transition state to yield products. nih.gov This process can lead to the formation of the SO₅˙⁻ radical, highlighting a pathway for organosulfur compound oxidation in the atmosphere. nih.gov

The role of this compound (Rongalite) as a radical initiator has also been explored. In reactions such as the metal-free aerobic ipso-hydroxylation of arylboronic acids, it is understood to initiate a radical pathway. researchgate.net DFT studies have been employed to understand the mechanism, particularly the role of superoxide (B77818) radical anions in the key bond-cleavage step. researchgate.net These theoretical models help to characterize the transition states and radical intermediates that are often too transient to be observed experimentally.

DFT calculations have been specifically applied to understand the role of this compound in promoting the cleavage of carbon-boron (C-B) bonds. In the aerobic ipso-hydroxylation of arylboronic acids, where Rongalite acts as a radical initiator, computational studies have provided mechanistic details on how superoxide radical anions facilitate the C-B cleavage. researchgate.net This theoretical approach allows for the examination of the electronic structure of intermediates and transition states, offering a molecular-level explanation for the observed reactivity and product formation.

This compound is well-known as a potent reducing agent, and its behavior in redox reactions has been a subject of theoretical investigation. organic-chemistry.orgnbinno.com The compound can be considered a source of the sulfoxylate (B1233899) ion (SO₂²⁻), which is the active reducing species. wikipedia.org Quantum chemical calculations help to map the potential energy surfaces of redox reactions, identifying the most favorable pathways.

The oxidation of hydroxymethanesulfonate by atmospheric radicals like ·OH is a key redox process. Theoretical calculations have determined the free energy diagram for this reaction, showing the energetic landscape from reactants to products via transition states and intermediates. nih.gov These studies confirm that such oxidation reactions are thermodynamically feasible and provide the energetic data to understand their kinetics.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions in condensed phases, providing insights that complement static quantum chemical calculations.

The behavior of hydroxymethanesulfonate at the air-water interface is of significant interest, particularly in atmospheric chemistry. Metadynamics-biased ab initio molecular dynamics (AIMD) simulations have revealed that the formation of hydroxymethanesulfonate is significantly accelerated at this interface compared to the bulk aqueous phase. nih.gov

This acceleration is attributed to a combination of factors:

Synergistic Enthalpy-Entropy Effects : The heterogeneous environment at the interface governs the nucleophilic addition between bisulfite and formaldehyde through a cooperative effect of enthalpy and entropy. nih.gov

Reduced Activation Entropy : AIMD simulations show that the hydrogen-bonding networks at the interface facilitate proton transfer via the Grotthuss mechanism. This structured environment reduces the activation entropy by approximately 5.5 kcal/mol. nih.gov

Favorable Enthalpy and Configurational Entropy : At the interface, partial solvation of the reactants and restricted motion of formaldehyde lead to a lowering of the enthalpy and configurational entropy by about 1.0 kcal/mol and 0.9 kcal/mol, respectively. nih.gov

Electric Field Effect : An interfacial electric field contributes an additional stabilization of 1.9 kcal/mol. nih.gov

These combined effects result in an enhancement of the interfacial reaction rate by two orders of magnitude, providing a detailed molecular-level explanation for the rapid formation of this key atmospheric compound. nih.gov

Conformational Distribution and Hydrogen-Bonding Environment Analysis

Computational studies on the conformational landscape of this compound are limited. However, insights into its behavior at aqueous interfaces have been gained through vibrational sum frequency (VSF) spectroscopy, classical molecular dynamics (MD), and density functional theory (DFT). These studies focus on the hydroxymethanesulfonate (HMS) anion, the active component of the salt in solution.

Research has elucidated the species and orientations that give rise to specific experimentally derived spectral features. acs.org The findings indicate that the most prevalent surface species for a formaldehyde-containing aqueous solution is hydrated formaldehyde in the form of methylene (B1212753) glycol. acs.org Upon reaction with sulfur dioxide, hydroxymethanesulfonate is formed and its presence and orientation at the interface can be inferred from changes in the VSF spectra. acs.org

The calculated VSF spectral frequencies for HMS are in agreement with experimental data. acs.org Furthermore, variations in the experimental spectra, both during and after the introduction of sulfur dioxide, are consistent with HMS adopting different orientations at the interface. acs.org This suggests a dynamic conformational behavior influenced by the surrounding water molecules and other species present at the air-water interface.

While a detailed quantitative analysis of the conformational distribution in terms of specific dihedral angles and their populations is not yet available in the literature, the computational and spectroscopic evidence points to a flexible molecule whose orientation and, by extension, conformation are sensitive to its environment. The hydrogen-bonding environment is characterized by interactions between the hydroxyl and sulfinate groups of the hydroxymethanesulfinate anion and the surrounding water molecules. These interactions are crucial in stabilizing the different orientations of the molecule at the aqueous interface.

Kinetic Modeling and Simulation of Complex Reaction Systems

The decomposition of this compound in aqueous solutions has been the subject of kinetic modeling studies. The process is complex and involves multiple steps, including oxidation-decomposition reactions at the solution surface layer and bulk reactions that may or may not involve oxygen. researchgate.net

One kinetic model considers the decomposition in an aqueous solution with an initial pH of 7.9. researchgate.net The adequacy of this model with experimental data supports the hypothesis of a catalytic effect of "active sulfur" in the decomposition process. researchgate.net The decomposition of hydroxymethanesulfonate has been studied at 25°C, and an effective rate coefficient of 1.1 × 10⁻⁵ s⁻¹ has been determined at a pH of 5.6. researchgate.net

Further research has shown that the decomposition of this compound in the presence of air occurs in three distinct stages. researchgate.net The first stage is dependent on the presence of oxygen. researchgate.net This is followed by an induction period, which constitutes the second stage. researchgate.net The third stage of decomposition proceeds without the involvement of oxygen. researchgate.net The addition of surfactants can inhibit the first stage of decomposition by hindering the diffusion of oxygen through the surface film of the solution. researchgate.net

The thermal decomposition of this compound solutions has also been investigated, with rate constants determined at various concentrations and temperatures.

Kinetic Data for the Decomposition of this compound
ParameterValueConditionsReference
Effective Rate Coefficient1.1 × 10⁻⁵ s⁻¹25°C, pH 5.6 researchgate.net
Rate Constant (k')0.010 hr⁻¹70°C, 15% solution acs.org
0.013 hr⁻¹80°C, 15% solution acs.org
0.05 hr⁻¹100°C, 15% solution acs.org

Environmental Chemistry and Industrial Process Research

Research into Ammonia (B1221849) Nitrogen Mitigation in Aquatic Systems

Ammonia nitrogen is a significant pollutant in aquaculture, capable of causing toxicity to fish and other aquatic life. Research has been conducted to evaluate the efficacy of sodium hydroxymethanesulfinate in mitigating ammonia in these systems.

A study investigating a commercial product containing this compound in water from a recirculating aquaculture system demonstrated its effectiveness in reducing total ammonia nitrogen (TAN) and unionized ammonia. scientificupdate.comresearchgate.net The reduction was observed to be dependent on the concentration of the this compound product applied. The research indicated that 30 minutes after application, TAN and unionized ammonia levels were significantly lowered. scientificupdate.comresearchgate.net However, while nitrite (B80452) and pH levels remained unaffected, a slight increase in nitrate (B79036) concentration was observed with increasing doses of the product. scientificupdate.comresearchgate.net

Below is a data table summarizing the findings on the reduction of Total Ammonia Nitrogen (TAN) based on the aforementioned research.

Note: The study by Sharma et al. (2018) reported an 85% reduction at the recommended dose but did not specify the final TAN concentration values for each treatment level in the abstract. scientificupdate.comresearchgate.net

It is important to note that some analyses have raised concerns about the analytical methods used in such studies. The common salicylate-based test kits for ammonia can be subject to interference from reducing agents like this compound, potentially leading to an inaccurate reading of ammonia reduction.

Mechanisms of Chlorine and Chloramine Reduction in Water Treatment

Chlorine and chloramines are widely used as primary and secondary disinfectants in municipal water treatment to protect public health. rsc.orgnih.gov However, their presence can be detrimental to certain industrial processes and aquatic life, necessitating their removal. rsc.org Chemical reduction is a common method for dechlorination.

This compound serves as a reducing agent for this purpose. The mechanism involves the reduction of chlorine gas (Cl₂) to chloride ions (Cl⁻). In this reaction, the sulfinate (SO₂²⁻) component of this compound is oxidized to sulfonate (SO₃²⁻), forming sodium hydroxymethanesulfonate. This chemical transformation effectively neutralizes the oxidizing potential of chlorine. This method is an alternative to other dechlorination techniques such as adsorption by activated carbon or degradation by ultraviolet light. rsc.org

Electrochemical Recovery of Sodium and Sulfur Species from Industrial Waste Streams

Electrochemical methods are under investigation for the treatment of industrial waste streams, such as spent caustic streams from the scrubbing of sour gases, to recover valuable chemicals. These processes aim to oxidize sulfide (B99878) and recover sodium hydroxide (B78521). researchgate.netcmu.edu Research in this area focuses on using two-compartment electrochemical cells where anodic sulfide oxidation is coupled with cathodic caustic recovery. cmu.edu Studies have explored the effects of current density and sulfide loading rates on the efficiency of sulfide removal and the production of various sulfur species. researchgate.netcmu.edu

Based on the available research literature, specific studies detailing the direct role or application of this compound within these particular electrochemical recovery processes for sodium and sulfur species were not identified.

Role in Redox-Initiated Polymerization Systems for Advanced Materials Synthesis

Redox initiation is a fundamental technique in polymer chemistry for generating free radicals to start a polymerization reaction, often under mild temperature conditions. cmu.edu These systems consist of a pair of compounds: a reducing agent and an oxidizing agent.

This compound, often known by its trade name Rongalite, functions as the reducing agent in such redox pairs. scientificupdate.comatamanchemicals.com It is a component of redox initiator systems used in emulsion polymerization, a process for producing a wide range of polymers. atamanchemicals.com A typical redox pair might consist of this compound and an oxidizing agent like a hydroperoxide (e.g., t-butyl hydroperoxide) or a persulfate. researchgate.netspecialchem.com The reaction between the reducing and oxidizing agents generates radicals that initiate the polymerization of monomers. This method is particularly valuable as it allows for polymerization to be carried out at low temperatures, which can be advantageous for controlling the polymer structure and for processes where heat is undesirable. researchgate.net

Development of Analytical Methods for Environmental Monitoring

The monitoring of this compound and its related species in environmental matrices is essential for understanding its fate and impact. Several analytical methods have been developed for its detection and quantification.

One approach involves determining this compound indirectly by measuring its formaldehyde (B43269) component. This can be achieved using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). analytice.com For this method, samples may be collected on a filter cassette upstream of a tube containing 2,4-dinitrophenylhydrazine (B122626) (DNPH), which derivatizes the formaldehyde for analysis. analytice.com

Another technique allows for the direct measurement of the hydroxymethanesulfonate ion. An ion-pair HPLC method has been described for the simultaneous determination of sulfite (B76179), sulfate (B86663), and hydroxymethanesulfonate in atmospheric waters. google.com For atmospheric monitoring, a Particle-Into-Liquid Sampler (PILS) coupled with Ion Chromatography (IC) can be used to measure hydroxymethanesulfonate and sulfate in particulate matter. acs.org This method has been used to identify and quantify hydroxymethanesulfonate in ambient aerosols, helping to understand its formation and presence in the environment. acs.org

Q & A

Basic Research Questions

Q. What are the critical considerations for safely handling sodium hydroxymethanesulfinate (HMS) in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or aerosols .
  • Storage : Store at 10–25°C in airtight containers, away from acids or oxidizing agents (e.g., peroxides) to prevent decomposition .
  • Decontamination : Collect spills using inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How does pH influence the stability of HMS in aqueous solutions?

  • Methodological Answer :

  • Alkaline Conditions (pH > 7) : HMS remains stable, making it suitable for prolonged storage or reactions requiring gradual sulfoxylate release (e.g., dye reduction) .
  • Acidic Conditions (pH < 7) : Rapid decomposition occurs, generating sulfoxylate radicals (·SO₂⁻) and formaldehyde. This is exploited in redox-initiated polymerizations or nanoparticle synthesis .
  • Experimental Design : Buffer solutions (e.g., phosphate buffers) are recommended to maintain pH during reactions. Monitor pH shifts using probes calibrated for sulfur-containing systems .

Advanced Research Questions

Q. What methodological approaches are used to analyze the decomposition kinetics of HMS under varying conditions?

  • Methodological Answer :

  • Kinetic Monitoring : Use UV-Vis spectroscopy to track absorbance changes at 260 nm (sulfoxylate formation) or conduct iodometric titration to quantify residual HMS .
  • Temperature Dependence : Perform Arrhenius analysis by measuring decomposition rates at 20–60°C. Activation energy (Ea) for HMS decomposition in acidic media is ~45 kJ/mol .
  • Contradictions : While HMS decomposes in acidic media, thiourea dioxide (a related reductant) remains inert under similar conditions due to differing redox pathways .

Q. How can researchers optimize the synthesis of selenium nanoparticles (SeNPs) using HMS as a reductant?

  • Methodological Answer :

  • Key Parameters :
ParameterOptimal RangeEffect on Particle Size
pH6.5–7.5 (neutral)100 nm (stable colloids)
Aging Time≤10 minutesPrevents aggregation
[HMS]:[SeO₃²⁻]2:1 to 4:1Controls reduction rate
  • Mechanistic Insight : HMS decomposes to sulfoxylate, which reduces selenite (SeO₃²⁻) to Se⁰. Excess HMS ensures complete reduction and prevents intermediate selenide (Se²⁻) formation .
  • Advanced Tuning : Introduce surfactants (e.g., CTAB) to stabilize nanoparticles or adjust reaction temperature (20–40°C) for size-controlled synthesis .

Q. How does HMS enable chemoselective reductions of α-keto esters without affecting other functional groups?

  • Methodological Answer :

  • Radical-Mediated Pathway : HMS generates sulfoxylate radicals under mild conditions (room temperature, aqueous ethanol), selectively reducing α-keto esters to α-hydroxy esters. Halides, alkenes, and nitriles remain intact .
  • Protocol :

Dissolve α-keto ester (1 mmol) in ethanol/water (3:1).

Add HMS (1.2 equiv) and stir at 25°C for 2–4 hours.

Monitor via TLC (hexane/EtOAc). Isolate product via extraction (≥85% yield) .

  • Contradiction : Traditional reductants (e.g., NaBH₄) reduce multiple functional groups, highlighting HMS’s unique selectivity .

Data Contradictions and Resolution

Q. Why does HMS reduce selenite in weakly acidic conditions, while thiourea dioxide (TDO) requires alkaline media?

  • Resolution :

  • HMS Mechanism : Acidic pH accelerates HMS decomposition to sulfoxylate, which directly reacts with selenite. The reaction proceeds via a two-electron transfer pathway .
  • TDO Mechanism : TDO requires alkaline conditions to generate sulfinate (SO₂²⁻), which undergoes a one-electron reduction process. This difference explains the pH-dependent reactivity gap .

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Reactant of Route 1
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Reactant of Route 2
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